

# An In-depth Technical Guide to Methylated Threonine Derivatives

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## Compound of Interest

Compound Name: *H-Thr(Me)-OH*

Cat. No.: *B15543174*

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## Introduction

The designation **H-Thr(Me)-OH** refers to a methylated derivative of the amino acid L-threonine. This notation can be ambiguous, potentially indicating methylation at either the alpha-amino group (N-methylation) or the side-chain hydroxyl group (O-methylation). Both N-methyl-L-threonine and O-methyl-L-threonine are non-proteinogenic amino acids of significant interest in biochemical research and pharmaceutical development. This guide provides a detailed overview of the physical, chemical, and biological characteristics of both isomers, with a primary focus on N-methyl-L-threonine, which is more extensively utilized in drug discovery.

## Part 1: N-Methyl-L-threonine

N-Methyl-L-threonine, systematically named (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, is a derivative of L-threonine where a methyl group is substituted on the alpha-amino nitrogen.

[1] This modification has profound effects on the molecule's properties, making it a valuable building block in peptide-based therapeutics.[2]

## Physical and Chemical Characteristics

The introduction of a methyl group on the amino nitrogen alters the steric and electronic properties of the amino acid, influencing its reactivity and intermolecular interactions. Key physical and chemical data are summarized below.

Property	Value	Reference
Systematic Name	(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid	[1]
Synonyms	N-Me-Thr-OH, N-Methyl-L-threonine	
CAS Number	2812-28-4	[3]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub>	[3]
Molecular Weight	133.15 g/mol	[3][4]
Appearance	White to off-white powder/solid	[2][5]
Melting Point	>235°C	[3]
Optical Activity	[α] <sub>D</sub> = -24.0 ± 1.0° (c=1 in 1 M HCl)	
Solubility	Soluble in water	[2]
LogP	-3.1	[4][5]
Storage Temperature	2-8°C	

## Experimental Protocols

### General Synthesis via Reductive Amination

A common and practical method for synthesizing N-methyl-α-amino acids is through the asymmetric alkylation of a chiral glycine enolate equivalent, followed by hydrolysis. A well-established protocol employs pseudoephedrine as a chiral auxiliary.

- Objective: To synthesize N-methyl-L-threonine with high diastereoselectivity.
- Methodology:
  - Amide Formation: Pseudoephedrine is condensed with sarcosine methyl ester (N-methylglycine methyl ester) to form the chiral auxiliary-bound substrate, pseudoephedrine sarcosinamide.

- Enolization: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate.
- Asymmetric Alkylation: The enolate is reacted with an appropriate electrophile. For threonine, acetaldehyde would be used in an aldol reaction variant.
- Hydrolysis: The resulting product is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary, yielding the free N-methyl-L-threonine. The hydrolysis can be performed with heating in water or aqueous acid/base.
- Purification: The final product is purified from the cleaved auxiliary and any remaining reagents, typically by crystallization or chromatography.

A more direct, though potentially lower-yielding, method involves the reductive amination of a corresponding  $\alpha$ -keto acid with methylamine.

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## Biological Significance and Applications in Drug Development

N-methylated amino acids are crucial tools in medicinal chemistry for enhancing the therapeutic properties of peptides.<sup>[6]</sup> Peptides often suffer from poor metabolic stability due to degradation by proteases and low oral bioavailability.<sup>[7][8]</sup>

Key Advantages of N-Methylation:

- Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance at the amide bond, preventing recognition and cleavage by proteolytic enzymes. This significantly increases the in vivo half-life of the peptide.<sup>[7][9][10]</sup>
- Improved Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding networks that lead to aggregation, thereby improving solubility and the ability to cross cell membranes. This can lead to enhanced oral bioavailability.<sup>[8][10]</sup>

- **Conformational Control:** The methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor binding affinity and selectivity.[10]

These properties make N-methyl-L-threonine a valuable component in the design of peptide-based drugs, enzyme inhibitors, and other bioactive compounds.[2][11] It is frequently incorporated into peptide sequences to fine-tune their pharmacological profiles.[8]

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## Part 2: O-Methyl-L-threonine

O-Methyl-L-threonine, systematically named (2S,3R)-2-amino-3-methoxybutanoic acid, is the isomer where the side-chain hydroxyl group is methylated.[12] While also a non-proteinogenic amino acid, it has different applications compared to its N-methylated counterpart.

## Physical and Chemical Characteristics

The methylation of the side-chain hydroxyl group forms an ether linkage, which primarily affects the polarity and hydrogen-bonding capability of the side chain.

Property	Value	Reference
Systematic Name	(2S,3R)-2-amino-3-methoxybutanoic acid	[12]
Synonyms	H-Thr(Me)-OH, L-Thr(Me)-OH	[12][13]
CAS Number	4144-02-9	[12][13]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub>	[12][13]
Molecular Weight	133.15 g/mol	[12][13]
Appearance	White to off-white crystalline powder	[13]
Melting Point	203-220°C	[13]
Optical Activity	[α] <sub>D</sub> <sup>20</sup> = -38.5 ± 2.5° (c=1 in H <sub>2</sub> O)	[13]
Solubility	Sparingly soluble in water; slightly soluble in DMSO and Methanol	[14]
Storage Temperature	0-8°C	[13]

## Applications

O-Methyl-L-threonine is utilized as a building block in the synthesis of specialized peptides and pharmaceuticals.[13] It has been investigated for its potential role as an antibacterial agent and is used in biochemical research to study amino acid metabolism and protein synthesis.[12][13][15] Its modified side chain can probe the structural and functional requirements of threonine residues in biological systems.

### Conclusion

The term **H-Thr(Me)-OH** encompasses two distinct and valuable threonine derivatives. N-Methyl-L-threonine is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent pharmacokinetic limitations of peptide therapeutics. O-Methyl-L-threonine serves as a useful chemical probe and intermediate in various biochemical and

pharmaceutical applications. A clear understanding of the specific isomer is critical for its appropriate application in research and development.

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